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molecular formula C15H15BF4S B1362045 Cyclopropyldiphenylsulfonium tetrafluoroborate CAS No. 33462-81-6

Cyclopropyldiphenylsulfonium tetrafluoroborate

Cat. No. B1362045
M. Wt: 314.2 g/mol
InChI Key: DWEYKSWKFYZEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09414589B2

Procedure details

To a stirred solution of 4-chloro-benzaldehyde (142 mg, 1 mmol) and cyclopropyldiphenylsulfonium tetrafluoroborate (317 mg, 1 mmol) in 10 ml dry THF, cooled to 0° C., was added dropwise, with stirring, a slurry of potassium tert. butoxide (1.4 ml 1M). After addition was complete the reaction was stirred 30 min. and 1M tetrafluoroboric acid (10% in THF) (10 ml) was added. The mixture was allowed to warm to room temperature and was taken up into ether and the ether solution was washed with saturated NaHCO3, brine and water and was dried. Filtration and concentration by rotary evaporation gave an oil. Chromatography over silica gel and elution i-Hx:ether 5:1 gave 2-(4-chlorophenyl)cyclobutanone as an oil. (180 mg, 83%).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.F[B-](F)(F)F.[CH:15]1([S+](C2C=CC=CC=2)C2C=CC=CC=2)[CH2:17][CH2:16]1.CC(C)([O-:34])C.[K+].F[B-](F)(F)F.[H+]>C1COCC1.CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[CH2:17][CH2:15][C:16]2=[O:34])=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
142 mg
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
317 mg
Type
reactant
Smiles
F[B-](F)(F)F.C1(CC1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
was stirred 30 min.
Duration
30 min
WASH
Type
WASH
Details
the ether solution was washed with saturated NaHCO3, brine and water
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil
WASH
Type
WASH
Details
Chromatography over silica gel and elution i-Hx

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1C(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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